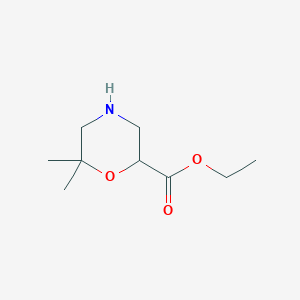
Ethyl 6,6-dimethylmorpholine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,6-dimethylmorpholine-2-carboxylate, also known as DDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDM is a cyclic tertiary amine, which is widely used as a catalyst in organic synthesis reactions. In
Wirkmechanismus
The mechanism of action of Ethyl 6,6-dimethylmorpholine-2-carboxylate as a catalyst involves the formation of a reactive intermediate, which undergoes various transformations to produce the desired product. Ethyl 6,6-dimethylmorpholine-2-carboxylate acts as a Lewis base, which activates the substrate by coordinating with the carbonyl group. The resulting intermediate undergoes various transformations, including ring-opening, cyclization, and rearrangement reactions, to produce the final product.
Biochemical and Physiological Effects:
Ethyl 6,6-dimethylmorpholine-2-carboxylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that Ethyl 6,6-dimethylmorpholine-2-carboxylate can cause mild irritation to the skin and eyes upon contact. Furthermore, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been shown to have no significant effects on the biochemical and physiological processes in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6,6-dimethylmorpholine-2-carboxylate has several advantages as a catalyst, including its high efficiency, selectivity, and ease of handling. Additionally, Ethyl 6,6-dimethylmorpholine-2-carboxylate is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, Ethyl 6,6-dimethylmorpholine-2-carboxylate has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity. Moreover, Ethyl 6,6-dimethylmorpholine-2-carboxylate requires careful handling and storage to prevent degradation.
Zukünftige Richtungen
The potential applications of Ethyl 6,6-dimethylmorpholine-2-carboxylate in various fields provide ample opportunities for future research. One possible direction is the development of novel Ethyl 6,6-dimethylmorpholine-2-carboxylate-based catalysts with improved efficiency and selectivity. Additionally, Ethyl 6,6-dimethylmorpholine-2-carboxylate can be used as a scaffold for the development of new drugs with improved pharmacological properties. Moreover, Ethyl 6,6-dimethylmorpholine-2-carboxylate can be used in the preparation of functional materials with unique properties, including stimuli-responsive materials and optoelectronic devices.
Conclusion:
In conclusion, Ethyl 6,6-dimethylmorpholine-2-carboxylate is a highly efficient and selective catalyst with potential applications in various fields. The synthesis method of Ethyl 6,6-dimethylmorpholine-2-carboxylate involves a multi-step process, and its mechanism of action involves the formation of a reactive intermediate. Ethyl 6,6-dimethylmorpholine-2-carboxylate has been extensively studied for its potential applications in organic synthesis, drug discovery, and material science. Furthermore, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. The potential applications of Ethyl 6,6-dimethylmorpholine-2-carboxylate provide ample opportunities for future research, including the development of novel catalysts, drugs, and functional materials.
Synthesemethoden
Ethyl 6,6-dimethylmorpholine-2-carboxylate is synthesized through a multi-step process involving the reaction of ethyl-2-bromoacetate with 2-amino-2-methyl-1-propanol to produce ethyl 2-(2-hydroxy-2-methylpropyl) acetate. The intermediate is then treated with sodium hydride and 1,3-dimethyl-2-imidazolidinone to produce Ethyl 6,6-dimethylmorpholine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,6-dimethylmorpholine-2-carboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, drug discovery, and material science. Ethyl 6,6-dimethylmorpholine-2-carboxylate is a highly efficient and selective catalyst for the synthesis of various organic compounds, including β-lactams, pyrazolines, and pyrimidines. Additionally, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been used as a chiral auxiliary in asymmetric synthesis reactions. Furthermore, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been investigated for its potential applications in drug discovery, where it has shown promising results as a scaffold for the development of novel drugs. Moreover, Ethyl 6,6-dimethylmorpholine-2-carboxylate has been used in the preparation of various functional materials, including polymers and nanoparticles.
Eigenschaften
IUPAC Name |
ethyl 6,6-dimethylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-12-8(11)7-5-10-6-9(2,3)13-7/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDUFUCXIYDVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-dimethylmorpholine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-Dimethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2860206.png)
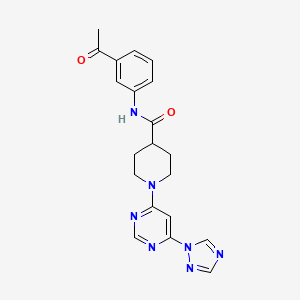
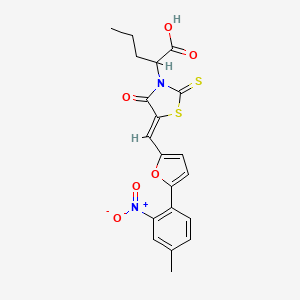
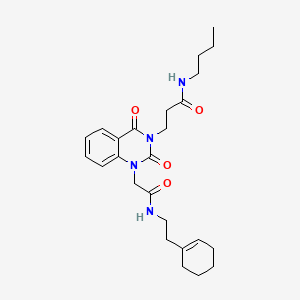
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)
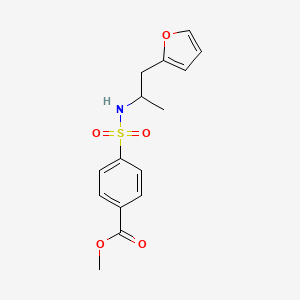
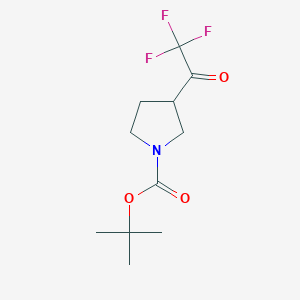
![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)
![Methyl 6-methyl-4-oxo-6H,7H-pyrazolo[3,2-C][1,4]oxazine-2-carboxylate](/img/structure/B2860219.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)


![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)